molecular formula C20H29N3O4 B15008499 N-Cyclohexyl-4-{N'-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}butanamide

N-Cyclohexyl-4-{N'-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}butanamide

Katalognummer: B15008499
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: BESQEBDGQMWFQN-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-4-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}butanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and a hydrazinecarbonyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}butanamide typically involves the reaction of cyclohexylamine with 4-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}butanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-4-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-4-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-4-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Cyclohexyl-4-(4-methoxyphenoxy)butanamide
  • N-Cyclohexyl-4-methylbenzenesulfonamide
  • N-Cyclohexyl-2-[{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}(4-methylbenzyl)amino]butanamide

Uniqueness

N-Cyclohexyl-4-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H29N3O4

Molekulargewicht

375.5 g/mol

IUPAC-Name

N-cyclohexyl-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C20H29N3O4/c1-26-17-11-12-18(27-2)15(13-17)14-21-23-20(25)10-6-9-19(24)22-16-7-4-3-5-8-16/h11-14,16H,3-10H2,1-2H3,(H,22,24)(H,23,25)/b21-14+

InChI-Schlüssel

BESQEBDGQMWFQN-KGENOOAVSA-N

Isomerische SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CCCC(=O)NC2CCCCC2

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CCCC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.